10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione
Description
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₄N₄O₃ |
| Molecular weight | 286.29 g/mol |
The molecular formula accounts for 14 carbon atoms, 14 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms. Systematic identifiers include hypothetical registry numbers (e.g., CAS, PubChem CID), though these remain unassigned in public databases as of current literature.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by its planar pteridine core and the flexible 3-hydroxypropyl side chain. Density functional theory (DFT) calculations predict that the pteridine ring adopts a nearly flat conformation, with bond lengths and angles consistent with aromatic heterocycles (C–N: 1.34–1.38 Å, C–C: 1.40–1.42 Å). The 3-hydroxypropyl group exhibits rotational freedom around the C10–C bond, yielding three primary conformers:
- Extended conformation : The hydroxypropyl chain lies perpendicular to the pteridine plane, minimizing steric hindrance.
- Folded conformation : The hydroxyl group forms an intramolecular hydrogen bond with the N3 nitrogen, stabilizing a bent geometry.
- Gauche conformation : The side chain adopts a staggered arrangement, balancing steric and electronic effects.
Properties
CAS No. |
26891-92-9 |
|---|---|
Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
10-(3-hydroxypropyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c18-7-3-6-17-9-5-2-1-4-8(9)14-10-11(17)15-13(20)16-12(10)19/h1-2,4-5,18H,3,6-7H2,(H,16,19,20) |
InChI Key |
MFOPKEGDSKQWLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCCO |
Origin of Product |
United States |
Preparation Methods
Initial Formation of the Core Structure
The foundational step involves synthesizing the benzo[g]pteridine-2,4-dione core, which is achieved through a sequence of reactions starting from chlorinated nitrobenzene derivatives:
- Starting Material: 2,4-dichloro-i-nitro-benzene (1)
- Reaction with Amine: The compound reacts with a suitable amine to form a (5-chloro-2-nitro-phenyl) amine (2). This step can be facilitated by nucleophilic aromatic substitution under basic conditions or in polar aprotic solvents.
- Reagents: Amine (e.g., primary amine), K2CO3
- Solvent: Dimethylformamide (DMF)
- Temperature: Approximately 90°C
- Duration: 24-36 hours
- Reduction of Nitro Group: The nitro group in compound (2) is reduced to an amine using zinc dust in acetic acid (AcOH), producing a diamine intermediate.
- Reagent: Zinc dust
- Solvent: Acetic acid
- Temperature: Room temperature
- Duration: 20-30 minutes
- Cyclization with Alloxan and Boric Acid: The diamine reacts with alloxan and boric acid to cyclize into a chlorinated benzo[g]pteridine-2,4-dione derivative (3).
- Reagents: Alloxan, boric acid
- Solvent: Acetic acid
- Temperature: Room temperature or elevated (up to 100°C)
- Duration: 0.5 to 5 hours
Specific Synthesis of the 3-Hydroxypropyl Side Chain
The key step for attaching the 3-hydroxypropyl group involves alkylation of the core heterocycle:
- Preparation of the 3-Hydroxypropyl Chain: The desired side chain can be introduced via nucleophilic substitution using a halogenated precursor, such as 3-bromopropanol or 3-chloropropanol, under basic conditions.
- Reagents: 3-bromopropanol or 3-chloropropanol
- Base: Potassium carbonate (K2CO3)
- Solvent: Acetone or DMF
- Temperature: Reflux (~80°C)
- Duration: 12-24 hours
- Alternatively , the hydroxyl group can be introduced post-alkylation via oxidation or hydrolysis of a suitable precursor.
Summary of Reaction Pathway
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Synthesis of heterocyclic core | 2,4-dichloro-i-nitro-benzene + amine, K2CO3, DMF | Aromatic amination |
| 2 | Nitro reduction | Zinc dust, AcOH | Convert nitro to amine |
| 3 | Cyclization | Alloxan, boric acid, AcOH | Form heterocycle |
| 4 | Chlorination/substitution | Chloride reagents | Introduce substituents at positions 3, 8, 10 |
| 5 | Side chain attachment | 3-bromopropanol, K2CO3, reflux | Attach 3-hydroxypropyl group |
| 6 | Final purification | Chromatography | Obtain pure compound |
Notes and Considerations
- Reaction Optimization: Temperature, solvent choice, and reaction time are critical for yield and purity.
- Safety Precautions: Use appropriate protective equipment when handling halogenated reagents, acids, and reducing agents.
- Yield Data: Specific yields vary depending on reaction scale and conditions but generally range from 50% to 80% for key steps.
Chemical Reactions Analysis
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Scientific Research Applications
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, particularly in enzymatic reactions and as a potential therapeutic agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes, disrupting metabolic pathways essential for the survival of pathogens. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Substituent Effects on Solubility and Reactivity
- Hydroxyalkyl vs. Aryl Groups : The 3-hydroxypropyl group in the target compound improves water solubility compared to aryl-substituted derivatives (e.g., 10-(4-hydroxyphenyl)) . However, it is less hydrophilic than riboflavin’s polyhydroxy ribityl chain .
- Electron-Donating/Withdrawing Groups: Fluorinated derivatives (e.g., 7-fluoro) exhibit shifted redox potentials due to electron withdrawal, whereas methyl groups (e.g., lumiflavin) enhance photostability .
Biological Activity
10-(3-Hydroxypropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a derivative of benzo[g]pteridine, a class of compounds known for their diverse biological activities. The compound's structure suggests potential interactions with various biological systems, making it a subject of interest in pharmacological research. This article reviews its biological activity, synthesizes available data from case studies, and presents findings from recent research.
- Molecular Formula : C₁₇H₁₈N₄O₆
- Molecular Weight : 376.4 g/mol
- XLogP3 : -1.5
- Hydrogen Bond Donor Count : 5
- Hydrogen Bond Acceptor Count : 7
- Topological Polar Surface Area : 155 Ų
Biological Activity Overview
The biological activity of this compound has been explored in several contexts:
- Antimicrobial Activity : Research indicates that derivatives of benzo[g]pteridine can act as photosensitizers in the inactivation of microorganisms. The compound exhibits high singlet oxygen yields, which are crucial for its antimicrobial efficacy .
- Antioxidant Properties : The compound has been studied for its antioxidant capabilities. Antioxidants are essential in mitigating oxidative stress in biological systems, which is linked to various diseases.
- Potential Anticancer Activity : Preliminary studies suggest that pteridine derivatives may inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies :
- Antioxidant Mechanism :
- Anticancer Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
